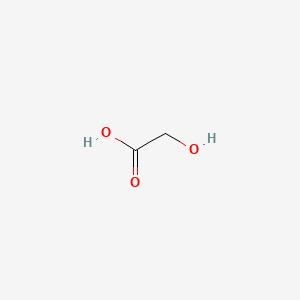

Glycolic acid

Cat. No. B6592874

Key on ui cas rn:

26124-68-5

M. Wt: 76.05 g/mol

InChI Key: AEMRFAOFKBGASW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08524900B2

Procedure details

A 250-mL, 3-neck, rb flask equipped with a magnetic stirbar, a reflux condenser and a powder funnel was charged with potassium hydroxide (6.0 g, 90 mmol) then 2-hydroxyacetic acid (5.0 g, 65 mmol) with stirring. The solid reactants gradually reacted and liquified as significant heat was generated. Upon dissolution of all the reagents, flask containing the hot syrupy liquid was immersed in a 170° C. oil bath, then a solution of 4-chloro-7-methoxyquinoline (5.0 g, 26 mmol) in anhydrous DMSO (20 mL, 4 vol wrt quinoline) was added dropwise over 20-30 min via addition funnel. The resulting brown solution was maintained in the oil bath with stirring. After 2.5 h, the flask was removed from the oil bath, then quenched by the addition of water (100 mL, 5 vol wrt DMSO). The resulting brown solution was immersed in an ice bath, and the mixture was neutralized by the dropwise addition of 6 N HCl (15 mL, 1 equiv to KOH), which resulted in the formation of a thick yellow ppt and brought the mixture to pH 3. The mixture was filtered and washed with water and ACN. The solid products were dried under vacuum to yield 2-(7-methoxyquinolin-4-yloxy)acetic acid (2.16 g, 36% yield) as a yellow solid. (ESI, pos. ion) m/z: 234.1 (M+H).

Yield

36%

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].[OH:3][CH2:4][C:5]([OH:7])=[O:6].Cl[C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH3:20])=[CH:16][CH:17]=2)[N:12]=[CH:11][CH:10]=1.Cl>CS(C)=O>[CH3:20][O:19][C:15]1[CH:14]=[C:13]2[C:18]([C:9]([O:3][CH2:4][C:5]([OH:7])=[O:6])=[CH:10][CH:11]=[N:12]2)=[CH:17][CH:16]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=NC2=CC(=CC=C12)OC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250-mL, 3-neck, rb flask equipped with a magnetic stirbar, a reflux condenser and a powder funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid reactants gradually reacted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

as significant heat

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Upon dissolution of all the reagents, flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the hot syrupy liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was immersed in a 170° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting brown solution was maintained in the oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was removed from the oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched by the addition of water (100 mL, 5 vol wrt DMSO)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting brown solution was immersed in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in the formation of a thick yellow ppt

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water and ACN

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid products were dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C2C(=CC=NC2=C1)OCC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.16 g | |

| YIELD: PERCENTYIELD | 36% | |

| YIELD: CALCULATEDPERCENTYIELD | 35.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |